2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-12-6-8-13(9-7-12)28(25,26)22-16-5-3-2-4-14(16)18(24)21-19-15(17(20)23)10-11-27-19/h2-11,22H,1H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKIWAPVLRRXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.
Comparison with Similar Compounds
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure: This compound (synthesized via a Petasis reaction in HFIP solvent) shares a thiophene-3-carboxylate core but differs in substituents. It includes a tetrahydrobenzo ring and an ethoxy-oxoethylamino group instead of the benzamido-sulfonamido chain .
- Synthesis : Achieved in 22% yield using 3 Å molecular sieves and preparative chromatography, contrasting with the likely multi-step synthesis required for the target compound .
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide
- Structure: Features a thiophene-3-carboxamide core with imino and chlorophenyl substituents, lacking the sulfonamido group present in the target compound .
- Activity : Reported to exhibit analgesic and anti-inflammatory properties, highlighting the pharmacological relevance of thiophene carboxamides .
Sulfonamido-Containing Compounds
Perfluorooctane Sulfonamide (PFOSA) and Derivatives
- Structure: PFOSA contains a perfluorinated sulfonamido chain, unlike the non-fluorinated 4-methylbenzenesulfonamido group in the target compound .
- Toxicity and Persistence: PFOSA derivatives (e.g., Me-PFOSA-AcOH, Et-PFOSA-AcOH) are environmentally persistent and bioaccumulative, with metabolic conversion pathways documented in humans . In contrast, the target compound’s non-fluorinated structure likely reduces environmental persistence.
2-(N-Ethyl-Perfluorooctane Sulfonamido) Acetic Acid (Et-PFOSA-AcOH)
- Structure : A carboxylated derivative of PFOSA, featuring a sulfonamido-ethyl-acetic acid chain. The target compound’s benzenesulfonamido group lacks fluorination and acetic acid functionalization .
- Biological Fate: Et-PFOSA-AcOH is a metabolite of precursor compounds like 2-(N-ethyl-perfluorooctane sulfonamido) ethanol, highlighting differences in metabolic pathways compared to non-fluorinated sulfonamides .
Data Tables
Table 1. Structural and Functional Comparison
Key Research Findings
Thiophene Derivatives: Carboxamide-substituted thiophenes are synthetically versatile and pharmacologically active, though substituents dictate specificity (e.g., sulfonamides vs. imino groups) .
Sulfonamido Compounds: Fluorinated sulfonamides (PFAS) exhibit high environmental persistence, whereas non-fluorinated analogs like the target compound may offer safer profiles .
Synthetic Challenges : Thiophene functionalization often requires precise conditions (e.g., HFIP solvent, molecular sieves) to achieve moderate yields, as seen in compound 6o .
Biological Activity
The compound 2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O3S
- Molecular Weight : 320.37 g/mol
The compound features a thiophene ring, which is known for its electron-rich properties, and a sulfonamide group that enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic Inhibition : The sulfonamide moiety can inhibit various enzymes by binding to their active sites. This action disrupts metabolic pathways that are crucial for cancer cell proliferation.
- Receptor Modulation : The compound may also act as an allosteric modulator, affecting receptor activity and downstream signaling pathways.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 20.5 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against several human cancer cell lines using assays such as the MTT assay and crystal violet staining. These studies reveal that the compound can significantly reduce cell viability in a dose-dependent manner.
Case Studies
-
Study on Antitumor Activity :
- A study published in Journal of Medicinal Chemistry explored the efficacy of various thiophene derivatives, including our compound of interest. The results indicated a promising antitumor effect, particularly in breast and lung cancer models, with observed IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
